molecular formula C16H15N3O2S B2967046 N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 954599-50-9

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2967046
CAS No.: 954599-50-9
M. Wt: 313.38
InChI Key: IBWFXWUHENINGS-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on the crystal structure of similar compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, has been conducted to understand their molecular arrangement and interactions. These studies involve X-ray diffraction and spectral analysis to determine the compound's crystalline structure and stability, which is crucial for understanding its physical and chemical properties (Sharma et al., 2016).

Synthesis and Characterization

There has been significant research into the synthesis and characterization of various derivatives of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. This includes studies on the synthesis routes, characterization through IR, 1HNMR, 13C-NMR, Mass, and elemental analysis, and antimicrobial evaluation of these compounds (Talupur et al., 2021).

Antimicrobial Evaluation

Several studies focus on the antimicrobial properties of related compounds. This involves evaluating their effectiveness against various bacterial and fungal strains, which is essential for potential applications in treating infections or in developing new antibiotics (Jadhav et al., 2017).

Anticancer and Antitumor Activities

Research into the anticancer and antitumor activities of similar compounds is another significant application. This involves synthesizing and testing various derivatives for their effectiveness against different cancer cell lines, providing insights into potential therapeutic applications (Salahuddin et al., 2014).

Liquid Crystal Architectures

There is also research exploring the use of oxadiazole and thiophene modifications in liquid crystal architectures. This involves studying the structural modifications and their impact on the liquid crystal behavior, which has implications in materials science and display technologies (Zafiropoulos et al., 2008).

Properties

IUPAC Name

N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-5-6-12(11(2)8-10)9-14-18-19-16(21-14)17-15(20)13-4-3-7-22-13/h3-8H,9H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWFXWUHENINGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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